![molecular formula C8H14N2S B11952930 1,3-Diazaspiro[4.5]decane-2-thione CAS No. 13157-24-9](/img/structure/B11952930.png)
1,3-Diazaspiro[4.5]decane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaspiro[45]decane-2-thione is a heterocyclic compound with the molecular formula C8H14N2S It is characterized by a spiro structure, which consists of two rings sharing a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diazaspiro[4.5]decane-2-thione can be synthesized through several methods. One common approach involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. The reaction conditions often require precise control of temperature, pressure, and the use of catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diazaspiro[4.5]decane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Diazaspiro[4.5]decane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. For example, it has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound’s structure allows it to fit into the active site of RIPK1, inhibiting its activity and preventing the downstream signaling that leads to cell death .
Vergleich Mit ähnlichen Verbindungen
1,3-Diazaspiro[4.5]decane-2-thione can be compared with other similar compounds, such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but has an additional nitrogen atom and different functional groups.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
13157-24-9 |
|---|---|
Molekularformel |
C8H14N2S |
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
1,3-diazaspiro[4.5]decane-2-thione |
InChI |
InChI=1S/C8H14N2S/c11-7-9-6-8(10-7)4-2-1-3-5-8/h1-6H2,(H2,9,10,11) |
InChI-Schlüssel |
DEDAVCXMGAYECA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CNC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


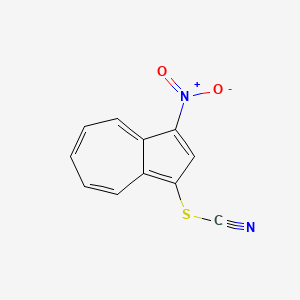

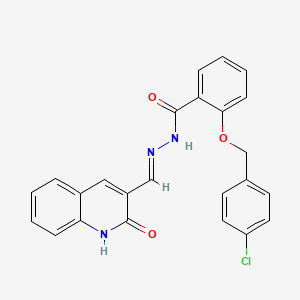
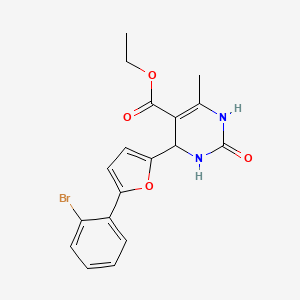

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
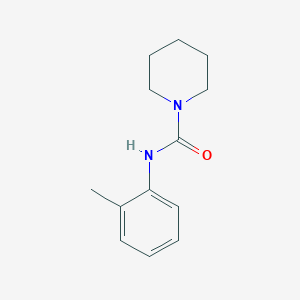

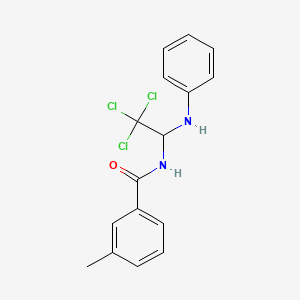
![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)

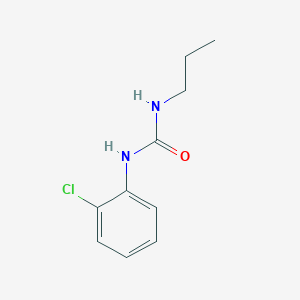

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
